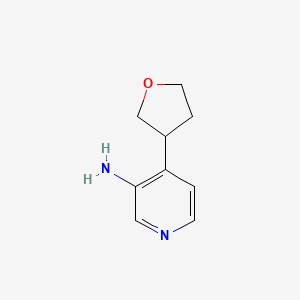

4-(Oxolan-3-yl)pyridin-3-amine

Description

4-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with an amine group (-NH₂) at position 3 and an oxolane (tetrahydrofuran) moiety at position 4. Its molecular formula is C₉H₁₂N₂O, with a molecular weight of 164.21 g/mol. The oxolane group enhances solubility in polar solvents and influences interactions with biological targets, making the compound a candidate for pharmaceutical research .

The synthesis typically involves nucleophilic substitution or coupling reactions between pyridine derivatives and oxolane-containing precursors.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-(oxolan-3-yl)pyridin-3-amine |

InChI |

InChI=1S/C9H12N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1,3,5,7H,2,4,6,10H2 |

InChI Key |

BQZBEBBCPLWLKW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1C2=C(C=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

Introduction of the Oxolane Group: The oxolane group can be introduced via a Grignard reaction, where a suitable oxolane derivative reacts with a pyridine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-3-yl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: N-oxides of this compound.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines and amides.

Scientific Research Applications

4-(Oxolan-3-yl)pyridin-3-amine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 4-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Variations

- Substituent Position : Shifting the oxolane/oxan group (e.g., from pyridine-4 to pyridine-2) alters electronic density, affecting reactivity. For example, 4-(Oxan-3-yl)pyridin-2-amine exhibits distinct enzyme inhibition compared to the target compound .

- Functional Groups : The presence of methoxy (in 4-[(Oxan-4-yl)methoxy]pyridin-3-amine) or chlorine (in 6-chloro-N-(oxan-4-yl)pyridin-3-amine) introduces polarity or electrophilicity, influencing solubility and target binding .

Biological Activity

4-(Oxolan-3-yl)pyridin-3-amine is a heterocyclic organic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure, characterized by a pyridine ring substituted with an oxolane group and an amine group, positions it as a candidate for various therapeutic applications, including anticancer and antibacterial activities.

- Molecular Formula : C_10H_12N_2O

- Molecular Weight : 162.19 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Research indicates that it may inhibit enzymes involved in cancer progression and modulate receptor activities, contributing to its therapeutic potential. The compound's oxolane and amine groups enhance its ability to form hydrogen bonds and interact with active sites on proteins, which is critical for its pharmacological effects .

Anticancer Activity

Studies suggest that this compound exhibits promising anticancer properties. It has shown potential in inhibiting the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. For instance, the compound may interfere with the signaling pathways that promote cell division and survival in cancerous cells.

Antibacterial Activity

The compound's antibacterial properties have also been explored. It has demonstrated effectiveness against several bacterial strains, including Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(pyridin-4-yl)pyridin-4-amine | Pyridine ring without oxolane | Lacks oxolane group |

| Pyrazolo[3,4-b]pyridines | Fused pyridine rings | Different substituents and additional fused rings |

| N-Methyl-2-(pyridin-3-yloxolan-3-amine) | Contains oxolane but different substitution pattern | Unique methyl substitution on nitrogen |

The combination of an oxolane group and an amine group in this compound enhances its reactivity and biological properties compared to similar compounds.

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have indicated that this compound significantly reduces cell viability in various cancer cell lines, with IC50 values comparable to known anticancer agents. This suggests its potential for further development as an anticancer drug.

- Antibacterial Efficacy : A recent study demonstrated that this compound exhibited high antibacterial activity against E. coli, with inhibition rates reaching up to 91.95% at certain concentrations. The results indicate that modifications in the compound's structure can lead to enhanced antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.